2,4-Pteridinediamine, 6-((methylphenylamino)methyl)-
Description
Properties
CAS No. |
57963-47-0 |
|---|---|
Molecular Formula |
C14H15N7 |
Molecular Weight |
281.32 g/mol |
IUPAC Name |
6-[(N-methylanilino)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H15N7/c1-21(10-5-3-2-4-6-10)8-9-7-17-13-11(18-9)12(15)19-14(16)20-13/h2-7H,8H2,1H3,(H4,15,16,17,19,20) |
InChI Key |
CMGMRTNWNJMOJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- typically involves the reaction of pteridine derivatives with methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- The compound is structurally related to known anticancer agents such as methotrexate and aminopterin. Research indicates that derivatives of pteridine compounds can act as folic acid antagonists, which inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms. Studies have shown that modifications to the pteridine structure can enhance its efficacy against various tumors .
-
Synthesis of Methotrexate Analogues :
- 2,4-Pteridinediamine derivatives are used as intermediates in the synthesis of methotrexate analogues. The synthesis involves multistep reactions where the pteridine framework is modified to improve pharmacological properties. For instance, the introduction of different side chains can lead to compounds with enhanced selectivity and reduced toxicity .
- Vascular Endothelial Growth Factor Receptor Inhibition :
Case Study 1: Methotrexate Synthesis
A notable study focused on improving the synthesis of methotrexate by utilizing intermediates derived from 2,4-pteridinediamine. The researchers demonstrated that by modifying the pteridine structure, they could achieve higher yields of methotrexate through refined reaction conditions and purification techniques. This work highlights the importance of pteridine derivatives in optimizing cancer treatment protocols .
Case Study 2: Antitumor Activity
In another study, a series of pteridine derivatives were synthesized and tested for their antitumor activity. The findings indicated that specific substitutions on the pteridine ring significantly enhanced the compounds' inhibitory effects on tumor cells. This research underlines the potential for developing new anticancer drugs based on pteridine chemistry .
Mechanism of Action
The mechanism of action of 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups: Chlorine in 6-[[(4-chlorophenyl)amino]methyl]- enhances potency but may increase toxicity .
- Amino Group Positioning: 2,4-Diamino configurations (as in the target compound) are optimal for DHFR binding, whereas 2,4,7-triamino derivatives (e.g., 6-phenyl-2,4,7-triaminopteridine) may exhibit reduced specificity .
Key Findings :
- The bromomethyl intermediate is versatile for attaching aryl/alkyl groups via nucleophilic substitution .
- Wittig condensation enables elongation of side chains for improved antifolate activity (e.g., edatrexate derivatives) .
- Steric hindrance from bulky groups (e.g., adamantyl) reduces reaction efficiency, suggesting the methylphenyl group balances reactivity and yield .
Physicochemical Properties
Comparative data on solubility and stability:
Biological Activity
2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- is a compound of interest in medicinal chemistry due to its structural similarities to established therapeutic agents like methotrexate. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: CHN
- Molecular Weight: 224.24 g/mol
- CAS Number: 708-74-7
The compound acts primarily as a dihydrofolate reductase (DHFR) inhibitor, a mechanism shared with several antimetabolites used in cancer therapy. DHFR is crucial for the synthesis of nucleotides needed for DNA replication and repair. By inhibiting this enzyme, the compound can effectively disrupt cellular proliferation in rapidly dividing cells.
Antitumor Activity
Research indicates that derivatives of pteridine compounds exhibit significant antitumor properties. The specific compound has shown promising results against various cancer cell lines. For instance:
- Case Study: In a study involving L-1210 mouse leukemia lymphoblasts, a related pteridine derivative demonstrated a substantial increase in survival rates when administered at doses of 5 mg/kg, leading to over 200% lifespan extension in treated mice .
Antimicrobial Properties
Some studies have suggested that pteridine derivatives possess antimicrobial activity. The structural characteristics of 2,4-pteridinediamine may contribute to this effect, although specific data on this compound's antimicrobial efficacy remains limited.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of various pteridine derivatives compared to 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)-:
Synthesis and Derivatives
The synthesis of 2,4-Pteridinediamine, 6-((methylphenylamino)methyl)- can be achieved through nucleophilic displacement reactions involving various side chains. This flexibility allows for the development of numerous analogs with potentially enhanced biological activities.
Synthesis Methodology
The synthesis typically involves:
- Starting from a basic pteridine scaffold.
- Introducing functional groups via nucleophilic substitution.
- Purifying the resultant compound through chromatography.
Future Directions
Further research is warranted to explore:
- In Vivo Studies: Comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies: Detailed investigations into the molecular interactions between the compound and DHFR.
- Structure-Activity Relationship (SAR): Analyzing how modifications to the chemical structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
